2-(2,5-Dichlorobenzoyl)benzoic acid
Overview
Description
2-(2,5-Dichlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H8Cl2O3. It is a derivative of benzoic acid, where the benzoyl group is substituted with two chlorine atoms at the 2 and 5 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Scientific Research Applications
2-(2,5-Dichlorobenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Safety and Hazards
The safety data sheet for dichlorobenzoic acid indicates that it causes skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure if inhaled . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2,5-Dichlorobenzoyl)benzoic acid can be synthesized through the Friedel-Crafts acylation of 2,5-dichlorobenzoic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the compound is often produced by reacting p-dichlorobenzene with phosgene to obtain 2,5-dichlorobenzoyl chloride, which is then hydrolyzed to form 2,5-dichlorobenzoic acid. This intermediate is further acylated to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids or benzoyl derivatives.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorobenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2,5-Dichlorobenzoic acid
- 2,5-Dichlorobenzoyl chloride
- Methyl 2,5-dichlorobenzoate
- 2,6-Dichlorobenzoic acid
- 3,5-Dichlorobenzoic acid
Comparison: 2-(2,5-Dichlorobenzoyl)benzoic acid is unique due to its specific substitution pattern and the presence of both benzoyl and dichlorobenzoyl groups. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its similar compounds .
Properties
IUPAC Name |
2-(2,5-dichlorobenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHSEHBYRXACBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357911 | |
Record name | Benzoic acid, 2-(2,5-dichlorobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106022-00-8 | |
Record name | Benzoic acid, 2-(2,5-dichlorobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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